Superior Thermal Stability vs. Um and Unmodified U
The incorporation of 2'-O-methyl-2-thiouridine (s2Um) significantly enhances the thermal stability of RNA duplexes compared to both 2'-O-methyluridine (Um) and unmodified uridine (U). The combined 2-thio and 2'-O-methyl modifications preorganize the sugar into a rigid C3'-endo conformation, which is entropically favorable for stable A-form RNA duplex formation [1]. Direct thermodynamic measurements demonstrate that this structural preorganization translates into a quantifiable increase in melting temperature (Tm). This data confirms that the dual-modified nucleoside confers a thermodynamic advantage beyond that of the individual modifications.
| Evidence Dimension | Thermal stability of RNA duplex (ΔTm per modification relative to unmodified uridine) |
|---|---|
| Target Compound Data | ΔTm = +1.5°C to +3.0°C (for s2Um incorporation) |
| Comparator Or Baseline | ΔTm = +0.5°C to +1.5°C (for 2'-O-methyluridine, Um); ΔTm = 0°C (Unmodified Uridine, U) |
| Quantified Difference | s2Um provides an approximate 1.0–2.5°C additional stabilization per modification over Um, and a 1.5–3.0°C increase over U. |
| Conditions | UV melting analysis of RNA-RNA duplexes in standard buffer conditions (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). |
Why This Matters
Higher Tm translates directly to a stronger and more durable antisense or siRNA binding event, enabling lower oligonucleotide dosing or improved efficacy in challenging in vivo environments.
- [1] Shohda K, Okamoto I, Wada T, Seio K, Sekine M. Synthesis and properties of 2'-O-Methyl-2-thiouridine and oligoribonucleotides containing 2'-O-Methyl-2-thiouridine. Bioorg Med Chem Lett. 2000;10(16):1795-1798. View Source
- [2] Okamoto I, Shohda K, Seio K, Sekine M. Incorporation of 2′-O-Methyl-2-thiouridine into Oligoribonucleotides Induced Stable A-form Structure. Chem Lett. 2006;35(1):136-137. View Source
